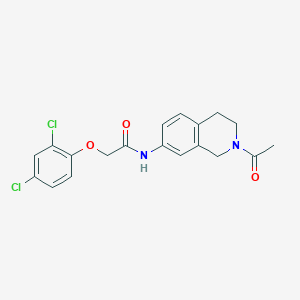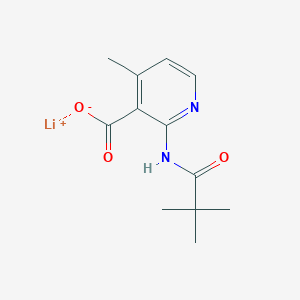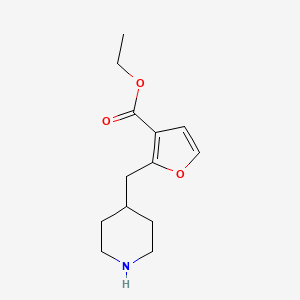
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of complex molecules often involves multi-step reactions, including the addition of functional groups to specific sites on a molecule. For example, thiadiazole derivatives can be synthesized through reactions involving ethanol addition, as demonstrated by the addition of ethanol to the C=N double bonds of methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide and 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide in mixed solvents. These reactions have been characterized using UV and NMR spectroscopy, along with cyclic voltammetry to study the electroreduction characteristics of the substrates and their addition products (Caram, Mirífico, Aimone, & Vasini, 1996).
Molecular Structure Analysis The molecular structure of complex compounds, including those involving heterocyclic derivatives like thiadiazole, is often elucidated through X-ray crystallography. This technique provides detailed insights into the arrangement of atoms within a molecule and the nature of molecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions and Properties Chemical reactions involving thiadiazole derivatives can include cyclocondensation, which is essential for synthesizing potential pharmaceutical agents. The conditions under which these reactions occur, such as refluxing in glacial acetic acid or boiling in ethanol, significantly influence the product distribution between cyclized products and open-chain condensates. Understanding these reaction pathways is vital for the efficient synthesis of desired compounds (Liu, Shih, & Lee, 1992).
Physical Properties Analysis The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are closely related to their molecular structure. Techniques like NMR and UV spectroscopy, along with electrochemical methods, provide valuable information on the physical properties of these compounds, influencing their practical applications and reactivity.
Chemical Properties Analysis The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form complexes with metals, are crucial for the application of thiadiazole derivatives in various fields, including pharmaceuticals and materials science. Studies on the complexation equilibria and spectrophotometric determination of metals with thiadiazole derivatives illustrate the application of these compounds in analytical chemistry (Santana, Sánchez, Arias, & García Montelogo, 1988).
Scientific Research Applications
Catalysis and Oxidation Reactions
- The compound has been studied in the context of catalysis, particularly in the oxidation of lignin model compounds with hydrogen peroxide. This reaction is crucial for understanding the reactivity of lignin towards hydrogen peroxide, a key component in various industrial processes (Cui, Chen, Gratzl, & Patt, 1999).
Synthesis and Characterization of Complex Compounds
- Research has focused on the synthesis and characterization of complex compounds containing the molecule. This includes exploring the structural aspects and reaction kinetics of these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Tayade & Waghmare, 2016).
Coordination with Metals
- Studies have investigated the compound's unusual coordination with metals. This includes the synthesis of novel metal complexes and their characterization using various spectroscopic methods. Understanding the compound's interaction with metals can provide insights into new materials and catalysts (Kovalchukova et al., 2017).
Antimicrobial and Anti-Proliferative Activities
- Research has also explored the compound's antimicrobial and anti-proliferative activities. This is particularly relevant in the search for new therapeutic agents against various bacterial and fungal pathogens, as well as in cancer research (Al-Wahaibi et al., 2021).
Crystal Structure Analysis
- The crystal structures of derivatives of the compound have been analyzed to understand their molecular geometry and intermolecular interactions. Such studies are essential in the field of crystallography and material science for designing materials with desired properties (Penthala et al., 2016).
Anthelmintic and Anti-Inflammatory Activities
- Some studies have focused on synthesizing new derivatives of the compound and evaluating their anthelmintic and anti-inflammatory activities. This research is significant for developing new pharmaceuticals and therapeutic agents (Shetty, Khazi, & Ahn, 2010).
properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-7-17(11-15(14)2)22-21-23(9-10-24)18(13-27-21)16-6-8-19(25-3)20(12-16)26-4/h5-8,11-13,24H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRFTGNCJYDGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)


![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)




![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)